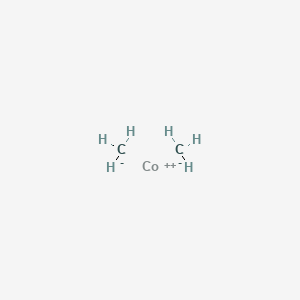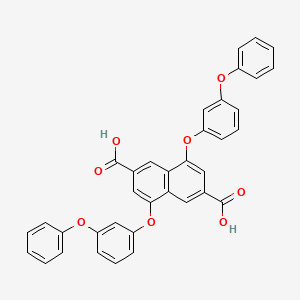![molecular formula C17H12Br2N2 B14323796 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide CAS No. 111977-07-2](/img/structure/B14323796.png)
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is a chemical compound that belongs to the class of quinolinium salts It is characterized by the presence of a bromophenyl group, a cyano group, and a quinolinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of bromobenzene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum trichloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine group undergoes cyclization with a suitable reagent to form the quinoline ring.
Quaternization: The final step involves the quaternization of the quinoline ring with a bromomethyl group to form the desired quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group, and the quinolinium ion can undergo redox reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Cyclization Reactions: Cyclization reactions may require the use of strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinium salts, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways. It may serve as a probe or marker in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids or proteins, affecting their function. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoacetophenone: This compound has a similar bromophenyl group but lacks the quinolinium ion and cyano group.
4-Bromobenzyl bromide: This compound contains a bromophenyl group and a bromomethyl group but does not have the quinolinium ion or cyano group.
4-Bromophenethyl bromide: This compound has a bromophenyl group and an ethyl group but lacks the quinolinium ion and cyano group.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is unique due to its combination of a quinolinium ion, a cyano group, and a bromophenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
111977-07-2 |
|---|---|
Molekularformel |
C17H12Br2N2 |
Molekulargewicht |
404.1 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C17H12BrN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HGBMLXIDKINLJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)Br)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


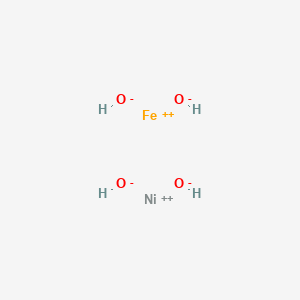

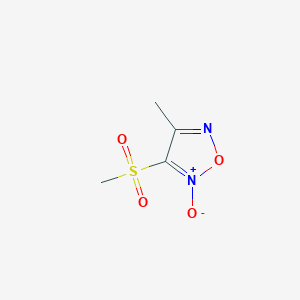
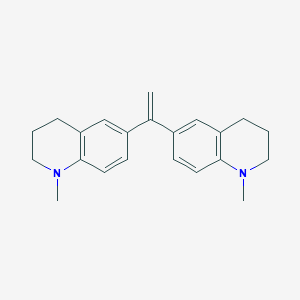

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
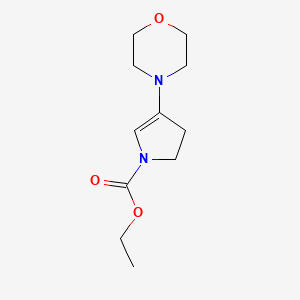

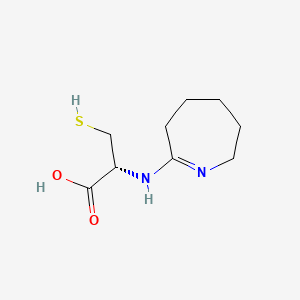
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
